molecular formula C36H68N2O B14666991 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one CAS No. 51210-32-3

1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one

Cat. No.: B14666991
CAS No.: 51210-32-3
M. Wt: 544.9 g/mol
InChI Key: LMQMQQABQYHOKJ-UHFFFAOYSA-N
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Description

1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and a long aliphatic chain contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH) to produce a mixture of intermediate compounds . This mixture is then subjected to further reactions, including acylation and alkylation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride (LAH) for reduction and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is unique due to its long aliphatic chain and specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

51210-32-3

Molecular Formula

C36H68N2O

Molecular Weight

544.9 g/mol

IUPAC Name

1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)docosan-1-one

InChI

InChI=1S/C36H68N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-34(39)38-32-35(28-23-20-24-29-35)37-36(33-38)30-25-21-26-31-36/h37H,2-33H2,1H3

InChI Key

LMQMQQABQYHOKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3

Origin of Product

United States

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